3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide, also known as ACEBSA, is a sulfonamide compound that belongs to the family of N-cyclohexyl-N-ethylbenzenesulfonamide derivatives. It has a molecular formula of C14H21ClN2O2S .
Molecular Structure Analysis
The molecular weight of this compound is approximately 316.8 g/mol. The exact structure can be found in chemical databases like ChemSpider .Scientific Research Applications
Solubility and Thermodynamics
Studies on sulfonamides like 4-aminobenzenesulfonamide have explored their solubility in different solvent systems, providing valuable data for chemical synthesis and formulation processes. Research by Asadi et al. (2020) measured the solubility of 4-aminobenzenesulfonamide in binary solvent mixtures, demonstrating how solubility varies with temperature and solvent composition, which is crucial for optimizing conditions in chemical synthesis and pharmaceutical formulations (Asadi et al., 2020).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been investigated for their inhibition of carbonic anhydrases, enzymes involved in various physiological processes. Studies by Sapegin et al. (2018) and others have identified sulfonamide compounds, including those with specific structural modifications, as potent inhibitors of human carbonic anhydrases, which is significant for therapeutic applications targeting conditions like glaucoma, epilepsy, and cancer (Sapegin et al., 2018).
Antimicrobial Activity
Research into sulfonamide derivatives has also explored their antimicrobial properties. A study by Żołnowska et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and evaluated their antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Żołnowska et al., 2013).
Synthesis and Characterization
The synthesis and characterization of sulfonamide compounds are central to understanding their properties and potential applications. For example, the synthesis of 3-Amino-4-aminomethylbenzenesulfonate from o-nitrotoluene has been documented, providing insights into the methods used for producing sulfonamide-based intermediates for further chemical exploration (Jiang Du-xiao, 2005).
Antitumor Applications
Sulfonamide compounds have been evaluated for their antitumor properties through mechanisms such as inhibition of tumor-associated enzymes. Studies by Owa et al. (2002) on sulfonamide-focused libraries reveal the potential of these compounds as cell cycle inhibitors, contributing to the development of novel cancer therapies (Owa et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
3-amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(15)14(16)10-12/h8-11H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJIOLUPUOCGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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